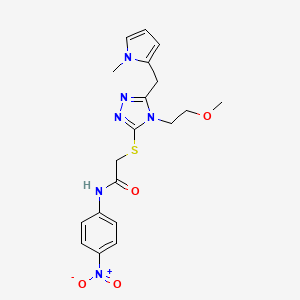
2-((4-(2-methoxyethyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(2-methoxyethyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H22N6O4S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(2-methoxyethyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a novel derivative featuring a triazole moiety, which has garnered attention due to its potential biological activities. This article examines the pharmacological profile, including its antimicrobial, anticancer, and anti-inflammatory properties, alongside structure-activity relationships (SAR) that influence its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C21H27N5O2S, with a molecular weight of 413.54 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 413.54 g/mol |
| Molecular Formula | C21H27N5O2S |
| LogP | 3.3813 |
| Polar Surface Area | 59.585 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
The triazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing the 1,2,4-triazole nucleus have demonstrated significant activity against various pathogens:
- Antifungal Activity : Triazoles are known for their antifungal properties. For instance, derivatives similar to the compound have shown effectiveness against Candida species and Aspergillus spp., with minimum inhibitory concentrations (MICs) often in the range of 0.046–3.11 μM .
- Antibacterial Activity : The compound's thioether linkage enhances its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. SAR studies suggest that phenyl substitutions at specific positions significantly increase potency . Comparative studies have indicated that certain triazole derivatives exhibit MIC values lower than traditional antibiotics like vancomycin .
Anticancer Properties
Emerging research indicates that triazole derivatives may also possess anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of topoisomerases and disruption of microtubule formation . The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against cancer cells.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
- Study on Antibacterial Efficacy : A recent study evaluated a series of triazole-thioether compounds, reporting significant antibacterial activity against multidrug-resistant strains of E. coli and Klebsiella pneumoniae, with some compounds showing MIC values as low as 0.125 μg/mL .
- Anticancer Study : Research published in a peer-reviewed journal demonstrated that a related triazole derivative exhibited potent cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective growth inhibition at low concentrations .
- Inflammation Model : In vivo studies using animal models of inflammation showed that the compound significantly reduced paw edema in rats, suggesting potential therapeutic applications for inflammatory diseases .
特性
IUPAC Name |
2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-23-9-3-4-16(23)12-17-21-22-19(24(17)10-11-29-2)30-13-18(26)20-14-5-7-15(8-6-14)25(27)28/h3-9H,10-13H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSFKLUBSWYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2CCOC)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














